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molecular formula C8H8ClN3O B8287032 1-(5-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)ethanol

1-(5-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)ethanol

Cat. No. B8287032
M. Wt: 197.62 g/mol
InChI Key: KNKYHUIDFSNGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344144B2

Procedure details

6-Chloropyridine-2,3-diamine (150 mg, 1.05 mmol) and 2-hydroxypropanoic acid (277 mg, 2.61 mmol) were heated to 110° C. for 4 hours. To the cooled mixture was then added 1 N hydrochloric acid, followed by 7N ammonia in methanol to neutralize the acid. The aqueous solution was then evaporated under reduced pressure and the resulting oil was purified via flash chromatography (silica, 0-3% methanol/ethyl acetate) to afford the title compound.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
277 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[CH:4][CH:3]=1.[OH:10][CH:11]([CH3:15])[C:12](O)=O.Cl.N>CO>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]=[C:12]([CH:11]([OH:10])[CH3:15])[NH:9][C:5]2=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=CC=C(C(=N1)N)N
Name
Quantity
277 mg
Type
reactant
Smiles
OC(C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous solution was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting oil was purified via flash chromatography (silica, 0-3% methanol/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)N=C(N2)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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